

In-Depth Technical Guide: Azido-PEG9-S-methyl ethanethioate

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Compound of Interest

Compound Name: Azido-PEG9-S-methyl
ethanethioate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation chemistry. Its structure, featuring a nine-unit polyethylene glycol (PEG) chain, an azide terminus, and an S-methyl ethanethioate group, provides a versatile platform for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates. This guide details the technical specifications, supplier information, and applications of **Azido-PEG9-S-methyl ethanethioate**, providing a comprehensive resource for researchers in the field.

Chemical Identity and Properties

CAS Number: 2148986-33-6[1][2][3][4][5]

Molecular Formula: C₂₂H₄₃N₃O₁₀S[2]

Molecular Weight: 541.66 g/mol [2]

Physical and Chemical Properties

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[6]
Storage Conditions	2-8°C, sealed, dry	[2]
Solubility	Soluble in DMSO	[4]

Key Applications in Drug Discovery and Chemical Biology

Azido-PEG9-S-methyl ethanethioate is a valuable tool for:

- **PROTAC Synthesis:** The azide and S-methyl ethanethioate groups serve as reactive handles to conjugate a target protein binder and an E3 ligase ligand, respectively. The PEG9 linker offers optimal spacing and hydrophilicity to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.
- **Click Chemistry:** The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is widely used for labeling and modifying biomolecules.
- **Bioconjugation:** The S-methyl ethanethioate group can be readily converted to a thiol, which can then be used for conjugation to various electrophiles, such as maleimides, on proteins or other molecules.

Experimental Protocols

While specific reaction conditions should be optimized for individual substrates, the following are general protocols for the two primary applications of **Azido-PEG9-S-methyl ethanethioate**.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of **Azido-PEG9-S-methyl ethanethioate** to an alkyne-functionalized molecule.

Materials:

- **Azido-PEG9-S-methyl ethanethioate**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

- Dissolve **Azido-PEG9-S-methyl ethanethioate** and the alkyne-functionalized molecule in the chosen solvent.
- Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
- Add an aqueous solution of CuSO₄ to the reaction mixture.
- Stir the reaction at room temperature for 1-4 hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: PROTAC Synthesis - Thiol-Maleimide Conjugation (Post-Thioester Hydrolysis)

This protocol outlines a two-step process for conjugating a maleimide-functionalized E3 ligase ligand to the S-methyl ethanethioate end of the linker after the azide end has been conjugated.

Step 1: Hydrolysis of S-methyl ethanethioate to Thiol

Materials:

- Azide-PEG9-conjugate (from Protocol 1)
- Hydroxylamine or a suitable base (e.g., sodium hydroxide)
- Buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

- Dissolve the Azide-PEG9-conjugate in the buffer.
- Add a solution of hydroxylamine or the base to the mixture.
- Stir the reaction at room temperature and monitor the hydrolysis of the thioester to the free thiol by LC-MS.
- The resulting thiol-containing molecule should be used immediately in the next step.

Step 2: Thiol-Maleimide Conjugation**Materials:**

- Thiol-functionalized PEG9-conjugate
- Maleimide-functionalized E3 ligase ligand
- Buffer (e.g., phosphate buffer, pH 6.5-7.5)

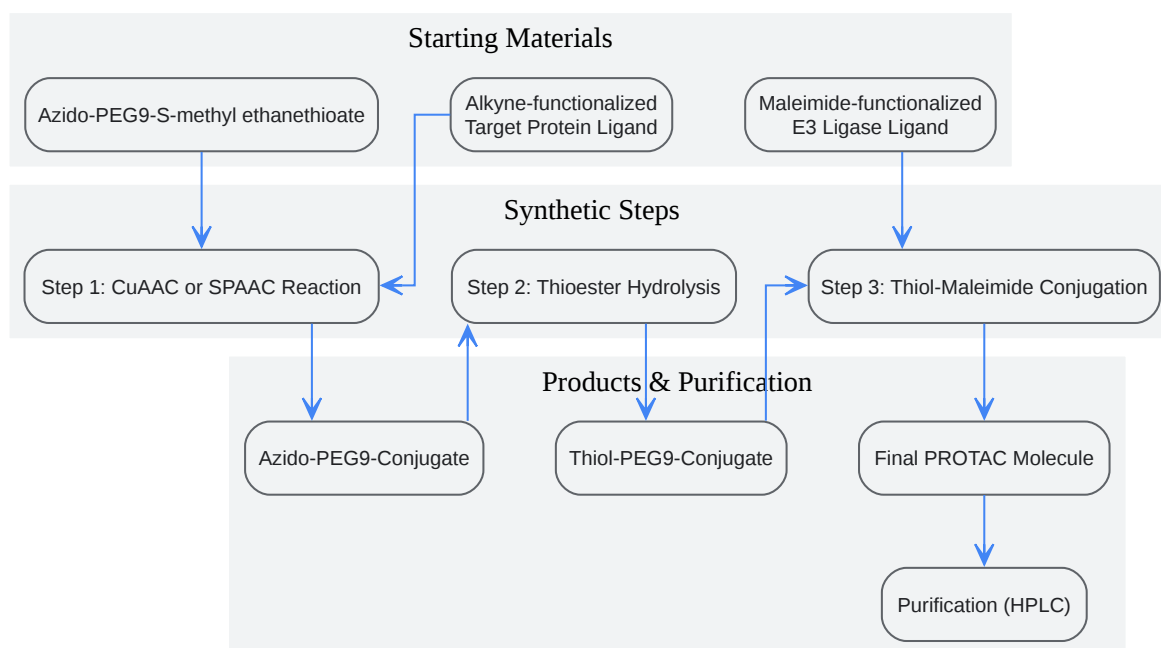
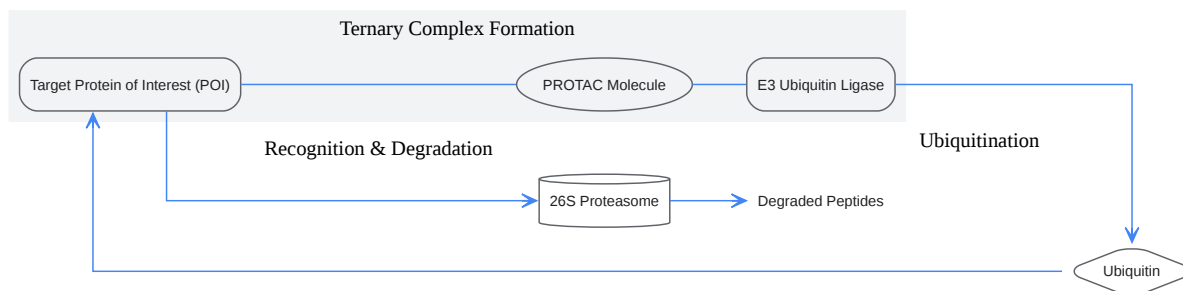
Procedure:

- Dissolve the maleimide-functionalized E3 ligase ligand in the buffer.
- Add the freshly prepared thiol-functionalized PEG9-conjugate to the solution.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the reaction progress by LC-MS.

- Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the conceptual framework of PROTAC action and a typical experimental workflow for PROTAC synthesis using **Azido-PEG9-S-methyl ethanethioate**.



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